An In-depth Technical Guide to 1,4-Bis(trifluoromethyl)benzene (CAS Number: 433-19-2)
An In-depth Technical Guide to 1,4-Bis(trifluoromethyl)benzene (CAS Number: 433-19-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,4-bis(trifluoromethyl)benzene, a key fluorinated aromatic compound with significant applications in medicinal chemistry, materials science, and organic synthesis. This document details its chemical and physical properties, provides established synthesis protocols, explores its reactivity, and highlights its role as a versatile building block. Particular emphasis is placed on its utility in the development of novel pharmaceuticals and advanced materials. All quantitative data is presented in structured tables for clarity, and key experimental workflows and reaction pathways are visualized using diagrams.
Chemical and Physical Properties
1,4-Bis(trifluoromethyl)benzene is a colorless liquid at room temperature, characterized by the presence of two strongly electron-withdrawing trifluoromethyl groups in a para-substitution pattern on a benzene (B151609) ring. These groups impart unique properties to the molecule, including high thermal stability and distinct reactivity.[1]
Table 1: Physical and Chemical Properties of 1,4-Bis(trifluoromethyl)benzene
| Property | Value | Reference(s) |
| CAS Number | 433-19-2 | [2] |
| Molecular Formula | C₈H₄F₆ | [2] |
| Molecular Weight | 214.11 g/mol | [2] |
| Appearance | Colorless liquid | [3] |
| Density | 1.381 g/mL at 25 °C | [2] |
| Melting Point | -1 °C | [3] |
| Boiling Point | 116 °C | [2] |
| Refractive Index (n20/D) | 1.379 | [2] |
| Vapor Pressure | 22.1 mmHg at 25 °C | [3] |
| Flash Point | 22 °C (closed cup) | [2] |
Table 2: Solubility of 1,4-Bis(trifluoromethyl)benzene
| Solvent | Solubility | Reference(s) |
| Water | Insoluble | [4] |
| Alcohols (e.g., Ethanol, Methanol) | Soluble | [4] |
| Ether (e.g., Diethyl ether) | Soluble | [4] |
| Benzene | Soluble | [4] |
| Hexane | Soluble | [5] |
| Chloroform | Soluble | [6] |
| Dichloromethane | Soluble | [7] |
| Acetone | Soluble | [7] |
| Ethyl Acetate | Soluble | [7] |
| Toluene | Soluble | [7] |
Spectroscopic Data
The structural features of 1,4-bis(trifluoromethyl)benzene are well-characterized by various spectroscopic techniques.
Table 3: Spectroscopic Data for 1,4-Bis(trifluoromethyl)benzene
| Technique | Data | Reference(s) |
| ¹H NMR | δ (CDCl₃, 400 MHz): 7.80 (s, 4H) | [8] |
| ¹³C NMR | δ (CDCl₃, 101 MHz): 134.0 (q, J = 33.3 Hz), 126.0–125.7 (m), 123.4 (q, J = 273.7 Hz) | [8] |
| ¹⁹F NMR | δ (CDCl₃, 376 MHz): -63.3 (s, 6F) | [8] |
| Mass Spectrum (EI) | m/z: 214 (M⁺), 195, 145, 127, 95 | [9] |
| FTIR (Liquid Film) | Key Peaks (cm⁻¹): ~3070 (aromatic C-H stretch), ~1620 (C=C stretch), ~1330 (C-F stretch), ~1170, 1130, 1070 (CF₃ symmetric and asymmetric stretches) | [10] |
Interpretation of Spectroscopic Data
-
¹H NMR: The proton NMR spectrum displays a singlet at approximately 7.80 ppm, indicative of the four chemically equivalent aromatic protons. The singlet nature arises from the symmetrical substitution pattern of the molecule.[8]
-
¹³C NMR: The carbon NMR spectrum shows a quartet for the trifluoromethyl carbon due to coupling with the three fluorine atoms. The aromatic carbons also exhibit splitting due to coupling with fluorine. The carbon attached to the CF₃ group appears as a quartet, while the aromatic C-H carbons appear as a multiplet.[8]
-
Mass Spectrometry: The mass spectrum shows the molecular ion peak at m/z 214. Common fragmentation patterns involve the loss of a fluorine atom to give a peak at m/z 195, and the loss of a CF₃ group to give a peak at m/z 145.[9]
Synthesis of 1,4-Bis(trifluoromethyl)benzene
Several synthetic routes to 1,4-bis(trifluoromethyl)benzene have been established. A common industrial method involves the chlorination of p-xylene (B151628) followed by fluorination.[11] A laboratory-scale synthesis can be achieved through a copper-catalyzed trifluoromethylation reaction.
Experimental Protocol: Copper-Catalyzed Trifluoromethylation[12]
This protocol describes the synthesis of 1,4-bis(trifluoromethyl)benzene from a diaryliodonium salt and trifluoromethyltrimethylsilane (TMSCF₃).
Materials:
-
--INVALID-LINK--iodonium trifluoromethanesulfonate (B1224126) (diaryliodonium salt)
-
Tetrakis(acetonitrile)copper(I) tetrafluoroborate (B81430) (Cu(MeCN)₄BF₄)
-
Potassium fluoride (B91410) (KF)
-
Trifluoromethyltrimethylsilane (TMSCF₃)
-
Acetonitrile (MeCN), anhydrous
-
Diethyl ether (Et₂O)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To an oven-dried 50 mL Schlenk tube equipped with a magnetic stir bar, add the diaryliodonium salt (0.5 mmol, 1.0 equiv), Cu(MeCN)₄BF₄ (157.3 mg, 0.5 mmol, 1.0 equiv), and KF (58.1 mg, 1.0 mmol, 2.0 equiv).
-
Seal the tube, evacuate, and backfill with nitrogen gas.
-
Add anhydrous MeCN (5.0 mL) and TMSCF₃ (296 μL, 2.0 mmol, 4.0 equiv) via syringes.
-
Stir the reaction mixture at room temperature for 25 minutes.
-
Quench the reaction with deionized water.
-
Extract the aqueous layer with Et₂O.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the resulting residue by silica (B1680970) gel column chromatography to yield 1,4-bis(trifluoromethyl)benzene.
Workflow for the copper-catalyzed synthesis of 1,4-bis(trifluoromethyl)benzene.
Reactivity and Applications
The two electron-withdrawing trifluoromethyl groups deactivate the benzene ring towards electrophilic aromatic substitution and direct incoming electrophiles to the meta-position relative to the CF₃ groups. Conversely, the ring is activated towards nucleophilic aromatic substitution, particularly if a leaving group is present.
Electrophilic Aromatic Substitution
Nitration of 1,4-bis(trifluoromethyl)benzene with nitric acid in the presence of fuming sulfuric acid yields 2,5-bis(trifluoromethyl)nitrobenzene (B1333550).[4] The strong deactivating effect of the two CF₃ groups necessitates harsh reaction conditions.
Applications in Drug Development
The trifluoromethyl group is a valuable moiety in medicinal chemistry as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[3] 1,4-Bis(trifluoromethyl)benzene and its derivatives serve as important building blocks in the synthesis of various pharmaceuticals. While specific examples directly starting from 1,4-bis(trifluoromethyl)benzene are not abundant in readily available literature, its derivatives are key intermediates. For instance, derivatives of trifluoromethylated benzene are used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.
Applications in Materials Science
1,4-Bis(trifluoromethyl)benzene is a precursor for advanced materials with unique properties.
This compound is used in the synthesis of donor-acceptor-donor (D-A-D) type molecules that exhibit thermally activated delayed fluorescence (TADF). These materials are of great interest for use in organic light-emitting diodes (OLEDs). The synthesis typically involves a Buchwald-Hartwig coupling reaction between a derivative of 1,4-bis(trifluoromethyl)benzene and a donor molecule.
Synthesis of a D-A-D TADF emitter via Buchwald-Hartwig coupling.
While 1,4-bis(trifluoromethyl)benzene itself is not a typical linker for MOF synthesis, its dicarboxylic acid derivative, 2,5-bis(trifluoromethyl)terephthalic acid, can be used as a ligand to construct fluorinated MOFs. These materials have potential applications in gas storage and separation due to their tailored pore environments. The synthesis generally involves the reaction of the dicarboxylic acid with a metal salt under solvothermal conditions.[12][13]
Safety and Handling
1,4-Bis(trifluoromethyl)benzene is a flammable liquid and should be handled with appropriate safety precautions.[2]
Table 4: Safety Information for 1,4-Bis(trifluoromethyl)benzene
| Hazard Statement | Precautionary Statement |
| H225: Highly flammable liquid and vapor | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |
| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this chemical.
Conclusion
1,4-Bis(trifluoromethyl)benzene is a valuable and versatile fluorinated building block with significant applications in both academic research and industrial settings. Its unique electronic and physical properties, stemming from the two trifluoromethyl groups, make it an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials such as TADF emitters and fluorinated polymers. The synthetic protocols and reactivity patterns outlined in this guide provide a solid foundation for its use in the development of novel and functional molecules. As the demand for fluorinated compounds continues to grow, the importance of 1,4-bis(trifluoromethyl)benzene in chemical synthesis is expected to increase.
References
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- 2. 1,4-ビス(トリフルオロメチル)ベンゼン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
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- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Benzene, (trifluoromethyl)- (CAS 98-08-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
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- 8. rsc.org [rsc.org]
- 9. Benzene, 1,4-bis(trifluoromethyl)- [webbook.nist.gov]
- 10. 1,4-Bis(trifluoromethyl)-benzene(433-19-2) 13C NMR spectrum [chemicalbook.com]
- 11. DE69915924T2 - Process for the preparation of bis (trifluoromethyl) benzene - Google Patents [patents.google.com]
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